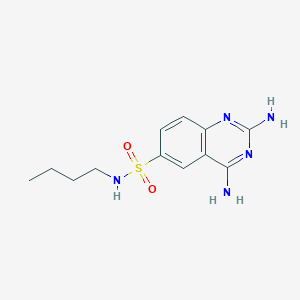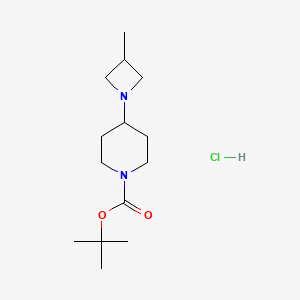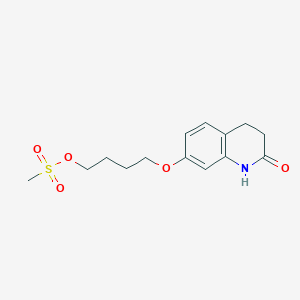![molecular formula C19H18O3 B11835102 1-[8-(Benzyloxy)-5-hydroxy-3,4-dihydronaphthalen-2-yl]ethan-1-one CAS No. 88928-64-7](/img/structure/B11835102.png)
1-[8-(Benzyloxy)-5-hydroxy-3,4-dihydronaphthalen-2-yl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(8-(Benzyloxy)-5-hydroxy-3,4-dihydronaphthalen-2-yl)ethanone is a complex organic compound with potential applications in various fields, including medicinal chemistry and material science. This compound features a naphthalene core substituted with benzyloxy and hydroxy groups, making it a versatile molecule for synthetic and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(8-(Benzyloxy)-5-hydroxy-3,4-dihydronaphthalen-2-yl)ethanone typically involves multi-step organic reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(8-(Benzyloxy)-5-hydroxy-3,4-dihydronaphthalen-2-yl)ethanone undergoes various chemical reactions, including:
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: PCC, KMnO4, H2O2 (Hydrogen peroxide)
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles like amines, thiols, and halides
Major Products:
- Oxidation of the hydroxy group leads to the formation of a ketone.
- Reduction of the ethanone group results in the formation of an alcohol.
- Substitution reactions yield various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its bioactive properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism by which 1-(8-(Benzyloxy)-5-hydroxy-3,4-dihydronaphthalen-2-yl)ethanone exerts its effects involves interactions with various molecular targets. The hydroxy and benzyloxy groups facilitate binding to enzymes and receptors, modulating their activity. This compound may also interfere with cellular pathways involved in oxidative stress and apoptosis .
Comparaison Avec Des Composés Similaires
- 8-benzyloxy-substituted quinoline ethers
- 2-benzyloxypyridine derivatives
- 8-hydroxyquinoline derivatives
Comparison: 1-(8-(Benzyloxy)-5-hydroxy-3,4-dihydronaphthalen-2-yl)ethanone is unique due to its specific substitution pattern on the naphthalene core, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications .
Propriétés
Numéro CAS |
88928-64-7 |
|---|---|
Formule moléculaire |
C19H18O3 |
Poids moléculaire |
294.3 g/mol |
Nom IUPAC |
1-(5-hydroxy-8-phenylmethoxy-3,4-dihydronaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C19H18O3/c1-13(20)15-7-8-16-17(11-15)19(10-9-18(16)21)22-12-14-5-3-2-4-6-14/h2-6,9-11,21H,7-8,12H2,1H3 |
Clé InChI |
DJBBLXISDYFGSP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC2=C(C=CC(=C2CC1)O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4-{[(3-Chlorophenyl)carbamoyl]amino}phenyl)boronic acid](/img/structure/B11835032.png)

![2-(3-bromopropyl)-4-(1-ethoxyethoxy)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B11835056.png)


![2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-3-methyl-4-nitropyridine 1-oxide](/img/structure/B11835082.png)
![3,3',4,4'-Tetrahydro[2,2'-binaphthalene]-2,2'(1H,1'H)-diol](/img/structure/B11835083.png)





